Lipophilicity Modulation: Predicted XlogP Comparison of 2-(4-Fluoropiperidin-1-yl)nicotinic acid Against the Unsubstituted and 4-Methyl Analogs
The 4-fluoro substituent provides a moderate increase in lipophilicity relative to the unsubstituted analog while remaining less lipophilic than the 4-methyl analog. The predicted XlogP value for 2-(4-fluoropiperidin-1-yl)nicotinic acid is 1.7, which is identical to the unsubstituted 2-(piperidin-1-yl)nicotinic acid (XlogP 1.7) due to compensating electronic effects, and lower than the 4-methyl analog (XlogP 2.2) [1]. This places the target compound in a lipophilicity range that balances solubility and permeability considerations, offering a differentiated option when a hydrogen-bond-accepting substituent is desired without substantially increasing LogP compared to methyl substitution.
| Evidence Dimension | Predicted lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 1.7 (2-(4-Fluoropiperidin-1-yl)nicotinic acid, MW 224.23) |
| Comparator Or Baseline | Comparator 1: 2-(Piperidin-1-yl)nicotinic acid, XlogP = 1.7, MW 206.24; Comparator 2: 2-(4-Methylpiperidin-1-yl)nicotinic acid, XlogP = 2.2, MW 220.27 |
| Quantified Difference | ΔXlogP (target vs. 4-methyl) = -0.5; ΔMW (target vs. unsubstituted) = +17.99 g/mol |
| Conditions | Predicted values from chemical database listings; experimental determination may be required for precise rank-ordering. |
Why This Matters
Lipophilicity is a key determinant of solubility, permeability, and metabolic stability in drug discovery; this data point allows scientists to select the appropriate analog for their desired ADME profile.
- [1] Basechem. 2-(Piperidin-1-yl)nicotinic acid (CAS 78253-61-9) - XlogP. Available at: https://basechem.org/ (Accessed: 28 April 2026). View Source
